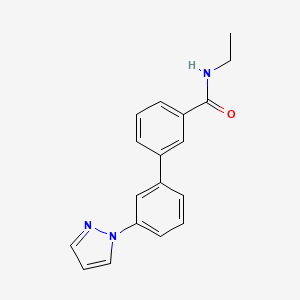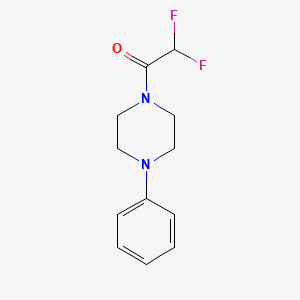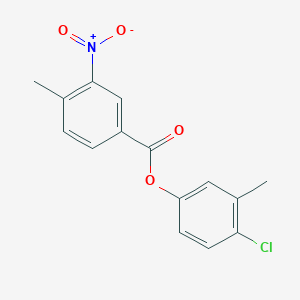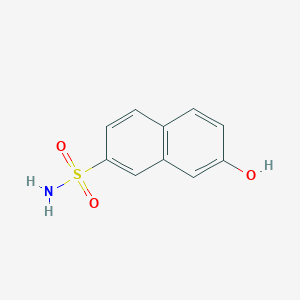![molecular formula C14H14FNO2 B5621761 1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5621761.png)
1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a broader class of chemicals known for their diverse chemical reactions and potential applicability in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, the Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde can yield related compounds like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, which further undergoes dehydration to form 1-(p-fluorophenyl)-2-(α-pyridyl)ethene (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).
Molecular Structure Analysis
X-ray crystallography reveals that 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol crystallizes in the monoclinic system with specific unit cell dimensions, showcasing intermolecular hydrogen bonding O-H … N between the oxygen atom of the O-H group and the nitrogen atom of a neighboring pyridine group. The related dehydration product, 1-(p-fluorophenyl)-2-(2-pyridyl)ethene, also crystallizes in the monoclinic system but with different unit cell dimensions, indicating the formation of a trans double bond post-dehydration (Percino et al., 2008).
Chemical Reactions and Properties
2-(Pyridin-2-yl)ethanol has been explored as a protecting group for carboxylic acids, demonstrating the capacity for chemical and thermal cleavage. This versatility highlights the compound's potential in polymer chemistry for creating polymers with specific properties by selective removal of the protecting group (Elladiou & Patrickios, 2012).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallization behavior can be deduced from the synthesis and structural analysis processes. For example, the obtained compounds exhibit specific melting points and solubility characteristics influenced by their molecular structure and intermolecular interactions (Percino et al., 2007).
Chemical Properties Analysis
The chemical behavior, including reactivity towards other compounds and stability under various conditions, is closely linked to the molecular structure. For instance, the presence of a pyridyl group can influence the compound's basicity and its interactions with other chemicals, thereby affecting its chemical properties and potential applications in synthesis and catalysis (Samanta & Biswas, 2015).
特性
IUPAC Name |
1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-9(17)12-4-3-5-13(16-12)10-6-7-14(18-2)11(15)8-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNKXHDLXZBNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)C2=CC(=C(C=C2)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3-Fluoro-4-methoxyphenyl)pyridin-2-YL]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(4-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione](/img/structure/B5621687.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5621701.png)
![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5621708.png)
![N-cyclopropyl-5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5621711.png)

![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5621727.png)
![3-{[(3R*,4S*)-3-(2-carboxyethyl)-4-(dimethylamino)piperidin-1-yl]methyl}benzoic acid](/img/structure/B5621728.png)
![N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621733.png)




![4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide](/img/structure/B5621787.png)
